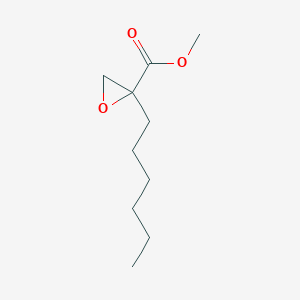

Methyl 2-hexyloxirane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-hexyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hexyloxirane-2-carboxylate typically involves the reaction of hexyl bromide with glycidic acid methyl ester under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-hexyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring into diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Substituted oxirane derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-hexyloxirane-2-carboxylate serves as a valuable building block in organic synthesis. Its epoxide functionality allows for various reactions, including:

- Nucleophilic ring-opening : This reaction can yield alcohols or amines, making it useful for synthesizing more complex molecules.

- Substitution reactions : The compound can participate in substitution reactions to form substituted oxirane derivatives, expanding its utility in synthetic pathways.

Biological Research

Research has indicated that this compound may exhibit potential biological activities:

- Antidiabetic properties : Studies suggest that compounds of this class can inhibit enzymes involved in glucose metabolism, potentially aiding in diabetes management .

- Enzyme modulation : Investigations into its effects on fatty acid synthase (FASN) have shown that it can inhibit this enzyme, leading to decreased lipogenesis in cancer cells and increased oxidative stress .

Pharmaceutical Development

This compound is being explored for its therapeutic potential:

- Hypoglycemic effects : The compound has been noted for its ability to influence glucose metabolism, making it a candidate for treating metabolic disorders .

- Cancer treatment : Its selective cytotoxicity towards cancer cell lines suggests potential applications in anticancer therapies, particularly in drug-resistant cases .

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials:

- Additives : It can be incorporated into formulations as an additive to enhance performance characteristics in lubricants and coatings .

- Chemical intermediates : The compound serves as an intermediate in the synthesis of various industrial chemicals, contributing to the development of new materials and products .

Case Study 1: Antidiabetic Activity

A study investigated the effects of this compound on glucose metabolism by assessing its inhibitory action on specific enzymes involved in glycolysis and gluconeogenesis. Results indicated a significant reduction in glucose levels in treated models compared to controls, highlighting its potential as a therapeutic agent for diabetes management.

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the compound's impact on cancer cell lines. The study demonstrated that this compound selectively inhibited the proliferation of certain cancer cells while sparing normal cells. This selectivity suggests the compound's potential as an anticancer agent with fewer side effects compared to traditional chemotherapeutics.

Mécanisme D'action

The mechanism of action of methyl 2-hexyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. These reactions are often catalyzed by acids or bases, which facilitate the ring-opening process .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-hexyl-2-oxirane-2-carboxylate: Similar structure but with different substituents.

Ethyl 2-hexyloxirane-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Propyl 2-hexyloxirane-2-carboxylate: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

Methyl 2-hexyloxirane-2-carboxylate is unique due to its specific reactivity and the types of reactions it can undergo. Its oxirane ring provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications .

Activité Biologique

Methyl 2-hexyloxirane-2-carboxylate (also referred to as Methyl 2-(6-hexyloxirane-2-carboxylate)) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an oxirane ring, which is known for its reactivity due to the strained three-membered ring structure. The presence of the carboxylate group enhances its solubility and potential interactions with biological molecules. Its molecular formula is C8H14O4, and it has a molecular weight of approximately 174.19 g/mol.

Mechanisms of Biological Activity

-

Inhibition of Enzymatic Activity :

- The oxirane ring in this compound can undergo nucleophilic attack, leading to the inhibition of various enzymes. For example, similar compounds have shown to inhibit carnitine palmitoyltransferase (CPT1), an enzyme crucial for mitochondrial fatty acid metabolism .

- The compound may also impact phospholipase A2 activity, which plays a role in lipid metabolism and inflammatory responses .

-

Impact on Cellular Metabolism :

- Research indicates that compounds with oxirane structures can modulate mitochondrial respiration and bioenergetics. This modulation can lead to altered energy metabolism in cells, particularly in hepatocytes and adipocytes .

- The potential for off-target effects is significant due to the reactive nature of the oxirane ring, which may interact with various cellular components beyond the intended targets.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Potential Applications

Given its biological activity, this compound could have several applications:

- Therapeutic Agent : Its ability to modulate lipid metabolism may position it as a candidate for treating metabolic disorders such as obesity or diabetes.

- Research Tool : The compound can serve as a tool in biochemical research to study mitochondrial function and enzyme inhibition.

Propriétés

IUPAC Name |

methyl 2-hexyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-4-5-6-7-10(8-13-10)9(11)12-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWMEAGXTCTSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(CO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.